(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol
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Overview
Description
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an aminomethyl group and a fluorine atom, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group and fluorine atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-(aminomethyl)-5-chloropiperidine-3,4-diol: Similar structure but with a chlorine atom instead of fluorine.
(2R,3R,4S,5S)-2-(aminomethyl)-5-bromopiperidine-3,4-diol: Similar structure but with a bromine atom instead of fluorine.
(2R,3R,4S,5S)-2-(aminomethyl)-5-iodopiperidine-3,4-diol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol imparts unique chemical properties, such as increased stability and altered reactivity compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13FN2O2 |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(aminomethyl)-5-fluoropiperidine-3,4-diol |
InChI |
InChI=1S/C6H13FN2O2/c7-3-2-9-4(1-8)6(11)5(3)10/h3-6,9-11H,1-2,8H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
OTAJQGYBRANPDP-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CN)O)O)F |
Canonical SMILES |
C1C(C(C(C(N1)CN)O)O)F |
Origin of Product |
United States |
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